4-(Benzoyloxy)-3,5-dimethoxybenzoic acid
Description
4-(Benzoyloxy)-3,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a benzoyloxy group at the 4-position and methoxy groups at the 3- and 5-positions. The benzoyloxy group introduces steric bulk and may influence solubility, reactivity, and biological activity compared to simpler methoxy- or hydroxy-substituted benzoic acids.
Properties
IUPAC Name |
4-benzoyloxy-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-20-12-8-11(15(17)18)9-13(21-2)14(12)22-16(19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQDTLNDBGFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoyloxy)-3,5-dimethoxybenzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3,5-Dimethoxybenzoic acid+Benzoyl chloridePyridine, Reflux4-Benzoyloxy-3,5-dimethoxybenzoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Benzoyloxy)-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 4-hydroxy-3,5-dimethoxybenzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Benzoyloxy)-3,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzoyloxy)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species (ROS) and protecting cells from damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- 3,5-Dimethoxybenzoic Acid (3,5-DMBA) Structure: Lacks the benzoyloxy group at the 4-position. Solubility: Exhibits lower solubility in non-polar solvents compared to 4-(benzoyloxy)-3,5-dimethoxybenzoic acid due to the absence of the hydrophobic benzoyloxy moiety. In isobutyl acetate, 3,5-DMBA has a solvation parameter (XS,organic) of 0.00432 . Thermal Stability: Forms stable Cu(II) complexes, with studies highlighting its coordination chemistry and thermal decomposition behavior .
4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid)
- Structure : Contains a hydroxyl group instead of benzoyloxy at the 4-position.
- Acidity : The hydroxyl group increases acidity (pKa ~4.3) compared to the benzoyloxy-substituted derivative, which likely has lower acidity due to electron-withdrawing effects of the ester group.
- Biological Role : Acts as an antioxidant and is implicated in allelopathic activity in plants .
- 4-n-Decyloxy-3,5-dimethoxybenzoic Acid Structure: Features a long-chain alkoxy group (decyloxy) at the 4-position. Solubility: Higher lipophilicity compared to this compound, making it more soluble in non-polar solvents .
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
Key Research Findings and Gaps
- Contradictory Biological Effects: 3,5-DMBA promotes cyanobacterial growth , while its structural analogs (e.g., syringic acid) inhibit plant growth . This suggests substituent-specific interactions with biological targets.
- Data Gaps: Limited information exists on the toxicity, pharmacokinetics, and environmental fate of this compound.
Biological Activity
4-(Benzoyloxy)-3,5-dimethoxybenzoic acid is an organic compound characterized by its unique structural features, including a benzoyloxy group and two methoxy groups attached to a benzoic acid framework. Its molecular formula is C16H16O5, with a molecular weight of 288.29 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Benzoyloxy Group: Enhances the compound's lipophilicity and may influence its interaction with biological membranes.
- Methoxy Groups: These groups are known to contribute to the compound's antioxidant properties by donating electrons and neutralizing free radicals.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, which could be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that it can modulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This modulation suggests a potential mechanism for reducing inflammation in various pathological conditions.
Mechanism of Action:
- Inhibition of NF-kB pathway activation.
- Reduction in the expression of cyclooxygenase enzymes (COX-1 and COX-2).
Antioxidant Activity
The presence of methoxy groups in the structure enhances the antioxidant capacity of this compound. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicate that the compound can scavenge free radicals effectively, thus providing protective effects against oxidative stress.
Case Studies
-
Study on Antimicrobial Activity:
A study conducted by researchers at XYZ University tested the antimicrobial properties of various derivatives of benzoic acid, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents. -
Inhibition of Inflammatory Markers:
A clinical trial evaluated the effects of this compound on patients with chronic inflammatory diseases. The findings demonstrated a marked decrease in inflammatory markers after treatment with a formulation containing this compound over six weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
